1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl-
Overview
Description
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- typically involves multi-step organic reactions. One common method is the Pictet-Spengler cyclization, which involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the Pictet-Spengler reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Common in modifying the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various alcohols.
Scientific Research Applications
1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- exerts its effects involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
- Isoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline
- 6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
6-hydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-11(10(14)15)9-3-2-8(13)6-7(9)4-5-12-11/h2-3,6,12-13H,4-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWAWNEGSVBKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344278 | |
Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61659-11-8 | |
Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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